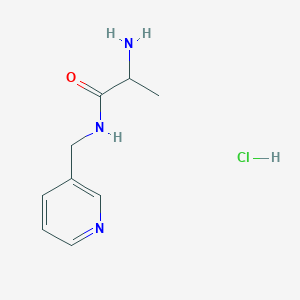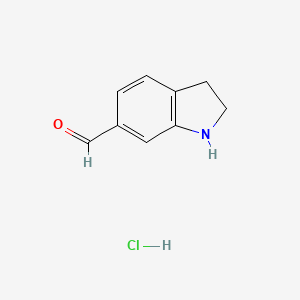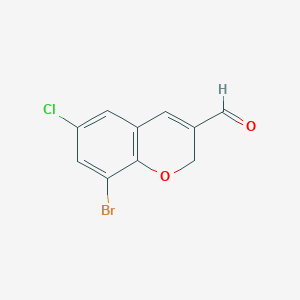
2-Amino-N-(3-pyridinylmethyl)propanamide hydrochloride
Overview
Description
“2-Amino-N-(3-pyridinylmethyl)propanamide hydrochloride” is a chemical compound with the molecular formula C9H14ClN3O . Its CAS Number is 1236261-24-7 . The compound has a molecular weight of 215.68 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13N3O.ClH/c1-7(10)9(13)12-6-8-3-2-4-11-5-8;/h2-5,7H,6,10H2,1H3,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 215.68 . The storage temperature is ambient .Scientific Research Applications
Topical and Systemic Inflammation Inhibition : A study by Dassonville et al. (2008) explores compounds structurally related to 2-Amino-N-(3-pyridinylmethyl)propanamide, specifically N-pyridinyl(methyl)indolylpropanamides. These compounds act as non-acidic NSAIDs (Nonsteroidal Anti-Inflammatory Drugs) and show significant potential in treating inflammation. One specific compound, N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide, demonstrated high efficacy in a TPA-induced mouse ear swelling assay, comparable to dexamethasone, a potent anti-inflammatory steroid (Dassonville et al., 2008).
Anticonvulsant Studies : Research conducted by Idris et al. (2011) on N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally similar to 2-Amino-N-(3-pyridinylmethyl)propanamide, has shown these compounds to be effective in anticonvulsant tests. They were found to be more potent than standard drugs like phenytoin and valproate in certain tests, indicating their potential use against generalized seizures (Idris et al., 2011).
Applications in Polymer Photooxidation Retardants : Hanna and Girges (1990) synthesized derivatives of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide for use as additives in polymers to resist photooxidation. These compounds demonstrated significant UV absorption capabilities, indicating their potential in enhancing the durability of polymers against UV radiation (Hanna & Girges, 1990).
Copper Complexation for Inflammation Treatment : A study by Jackson et al. (2016) examined 3-amino-N-(pyridin-2-ylmethyl)propanamide as a potential chelator of copper for treating inflammation associated with rheumatoid arthritis. The copper complexes formed by this ligand showed promising dermal absorption rates, suggesting its utility in transdermal therapeutic applications (Jackson et al., 2016).
Corrosion Inhibition in Metals : Xu et al. (2015) investigated the corrosion inhibition properties of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on mild steel in hydrochloric acid. This compound, related to 2-Amino-N-(3-pyridinylmethyl)propanamide, showed significant inhibition efficacy, indicating its potential as a corrosion inhibitor in industrial applications (Xu et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-amino-N-(pyridin-3-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-7(10)9(13)12-6-8-3-2-4-11-5-8;/h2-5,7H,6,10H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHPHCDCOOSZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)


![1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441082.png)





![1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1441092.png)


![2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441101.png)
